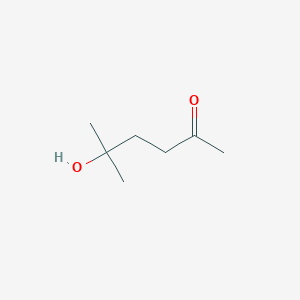

5-Hydroxy-5-methylhexan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-5-methylhexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(8)4-5-7(2,3)9/h9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNBSAPGFGNCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452885 | |

| Record name | 5-hydroxy-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42137-04-2 | |

| Record name | 5-hydroxy-5-methylhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-5-methylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxy 5 Methylhexan 2 One

Established Synthetic Routes to 5-Hydroxy-5-methylhexan-2-one

The formation of this compound and its structural isomers can be achieved through several distinct synthetic pathways. These routes include the direct functionalization of ketone precursors, condensation reactions to build the carbon skeleton, specific hydroxylation techniques, and transformations involving intermediates like silyl (B83357) enol ethers and alpha-haloketones.

A primary strategy for synthesizing α-hydroxy ketones involves the direct functionalization of a ketone starting material at the alpha-position. This approach begins with a readily available ketone, which is then chemically modified to introduce the hydroxyl group. One effective method is the alpha-halogenation of the ketone, followed by a subsequent hydrolysis step. For instance, a precursor like 5-methyl-2-hexanone (B1664664) can be treated with a halogenating agent such as sulfuryl chloride to selectively introduce a chlorine atom at the C-3 position, yielding 3-chloro-5-methyl-2-hexanone. google.com This intermediate haloketone is then converted to the final hydroxyketone, a process detailed further in section 2.1.6. This initial halogenation step is a critical example of ketone functionalization, preparing the molecule for the introduction of the desired hydroxyl group.

Condensation reactions, particularly aldol-type reactions, provide a powerful method for constructing hydroxyketones by forming a new carbon-carbon bond. This approach builds the characteristic β-hydroxy carbonyl moiety of the target molecule. An example of this strategy is the asymmetric direct aldol (B89426) reaction used to synthesize an isomer, (4S)-4-hydroxy-5-methylhexan-2-one. chemicalbook.com In this process, a ketone (acetone) reacts with an aldehyde (isobutyraldehyde) in the presence of a catalyst. The reaction is typically cooled to control reactivity and selectivity. chemicalbook.com The crude product is then purified, often through column chromatography, to isolate the desired hydroxyketone. chemicalbook.com

Table 1: Aldol Reaction for Hydroxyketone Synthesis chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Duration |

| Isobutyraldehyde (B47883) | Acetone (B3395972) | Chiral Catalyst | 0 °C to Room Temp. | 24 hours |

Direct hydroxylation of precursors is another viable route, and biocatalysis offers a sophisticated method for achieving this transformation. Microbial hydroxylation employs microorganisms, such as the fungus Beauveria bassiana, which are known to be effective biocatalysts for the transformation of various organic compounds. researchgate.net These biological systems can introduce hydroxyl groups at specific positions on a substrate molecule under mild reaction conditions. This method is particularly valuable for its potential regio- and stereoselectivity, which can be difficult to achieve with traditional chemical reagents. The fungus Beauveria bassiana has been successfully used to hydroxylate a range of steroid compounds and other complex molecules, demonstrating its utility as a biocatalyst for such transformations. researchgate.net

The Rubottom oxidation is a widely used and high-yielding method for the synthesis of α-hydroxy carbonyl compounds from silyl enol ethers. wikipedia.orgalfa-chemistry.com This reaction involves two key steps: the formation of a silyl enol ether from a ketone, followed by its oxidation.

The silyl enol ether is typically prepared by deprotonating the ketone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), and then trapping the resulting enolate with a silyl halide like chlorotrimethylsilane. researchgate.net The subsequent oxidation step uses a peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide across the double bond of the silyl enol ether. researchgate.netorganic-chemistry.org This intermediate is unstable and undergoes a rearrangement (a 1,4-silyl migration known as the Brook rearrangement) to form a silylated α-hydroxy ketone. wikipedia.org The final α-hydroxy ketone is obtained after a simple workup with an acid, base, or fluoride (B91410) source to cleave the silyl group. wikipedia.org This method has been successfully applied to the synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846), an isomer of the target compound, with good yields. researchgate.net

Table 2: Rubottom Oxidation for 2-hydroxy-5-methyl-3-hexanone Synthesis researchgate.net

| Step | Starting Material | Reagents | Product | Yield |

| 1. Silyl Enol Ether Formation | 5-methyl-3-hexanone | 1. NaHMDS in n-hexane2. Chlorotrimethylsilane | Silyl enol ether of 5-methyl-3-hexanone | High Selectivity |

| 2. Oxidation | Silyl enol ether | m-CPBA | 2-hydroxy-5-methyl-3-hexanone | ~77% (after purification) |

Grignard reactions are fundamental in organic synthesis for forming new carbon-carbon bonds and are often employed in the multi-step synthesis of hydroxyketones, typically by preparing the ketone precursor itself. While not always forming the hydroxyketone in a single step, they are crucial for assembling the required carbon skeleton. For example, the precursor 5-methyl-3-hexanone, used in the Rubottom oxidation described previously, was prepared via a Grignard reaction between isovaleraldehyde (B47997) and ethylmagnesium bromide, followed by oxidation of the resulting secondary alcohol. researchgate.net The core of the Grignard reaction involves the nucleophilic attack of the organomagnesium reagent on an electrophilic carbonyl carbon, followed by protonation to yield an alcohol. youtube.com

The synthesis of α-hydroxy ketones can be effectively achieved through the hydrolysis of an α-halo ketone intermediate. This multi-step process begins with the selective halogenation of a ketone at the alpha-position. A patent describes a procedure starting with 5-methyl-2-hexanone, which is reacted with sulfuryl chloride in a solvent like n-hexane to produce 3-chloro-5-methyl-2-hexanone. google.com This α-chloro ketone is then converted into an α-acetoxy ketone. The final step is the hydrolysis of the acetoxy group under alkaline conditions, for instance, using an aqueous solution of potassium carbonate in methanol (B129727). google.com This hydrolysis removes the acetyl protecting group and yields the desired α-hydroxy ketone. This method resulted in a 75% yield of a mixture of 3-hydroxy-5-methyl-2-hexanone (B67359) and 2-hydroxy-5-methyl-3-hexanone after distillation. google.com

Table 3: Synthesis via Alpha-Halo Ketone Hydrolysis google.com

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield |

| 1. Chlorination | 5-methyl-2-hexanone | Sulfuryl chloride, n-hexane, reflux | 3-chloro-5-methyl-2-hexanone | High Selectivity |

| 2. Substitution | 3-chloro-5-methyl-2-hexanone | (Not specified in detail) | 3-acetoxy-5-methyl-2-hexanone | - |

| 3. Hydrolysis | 3-acetoxy-5-methyl-2-hexanone | Potassium carbonate, Methanol/Water, 0°C to RT | 3(2)-Hydroxy-5-methyl-hexan-2(3)-one | 75% (after distillation) |

Olefin Oxidation Approaches to Alpha-Hydroxyketones

The direct conversion of olefins to α-hydroxy ketones is a well-established transformation in organic synthesis, with several reagent systems available to effect this change. organic-chemistry.orgacs.org One common method involves the use of potassium permanganate, which can convert terminal olefinic compounds into the corresponding α-hydroxy ketones in good yields. organic-chemistry.org Another approach is the RuO4-catalyzed ketohydroxylation of olefins, which also produces α-hydroxy ketones with high regioselectivity. organic-chemistry.org

More contemporary methods include palladium-catalyzed dioxygenation reactions, which offer an environmentally friendly route to valuable α-hydroxy ketones with high atom economy. organic-chemistry.org Iron-catalyzed Wacker-type oxidation, using oxygen as the sole oxidant, provides a mild and operationally simple procedure for the oxidation of olefins into ketones. nih.gov These diverse methods offer various levels of selectivity, and the choice of catalyst and oxidant is crucial for a successful transformation.

Table 1: Olefin Oxidation Methods for α-Hydroxy Ketone Synthesis

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Permanganate Oxidation | Potassium Permanganate (KMnO4) | Directly converts terminal olefins to α-hydroxy ketones. organic-chemistry.org |

| Ketohydroxylation | Ruthenium Tetroxide (RuO4) | Catalytic method providing high regioselectivity. organic-chemistry.org |

| Dioxygenation | Palladium (Pd) Catalyst | Environmentally friendly with high atom economy. organic-chemistry.org |

Alkyne Oxidation Methodologies

Alkynes serve as another important class of precursors for the synthesis of α-hydroxy ketones. Gold-catalyzed intermolecular oxidation can efficiently convert various terminal alkynes into the corresponding α-acetoxy ketones, which can subsequently be hydrolyzed to yield the desired α-hydroxy ketone. organic-chemistry.org This reaction is thought to proceed through an α-oxo gold carbene intermediate. organic-chemistry.org

Another strategy is the hydration of alkynes. While mercuric ion-catalyzed hydration of terminal alkynes typically yields methyl ketones, hydroboration-oxidation provides a complementary route. libretexts.org The hydroboration of a terminal alkyne with a bulky borane (B79455) reagent like disiamylborane, followed by oxidation with hydrogen peroxide and sodium hydroxide (B78521), initially forms an enol that rapidly tautomerizes to the more stable aldehyde. libretexts.org However, variations of alkyne oxidation can be tailored to produce α-hydroxy ketones. For instance, the oxidation of alkynes with oxygen in the presence of silanes and a co-catalyst has been described for α-hydroxy ketone synthesis. google.com

Table 2: Alkyne Oxidation and Hydration Methods

| Method | Catalyst/Reagent | Intermediate/Product Type |

|---|---|---|

| Gold-Catalyzed Oxidation | Gold Catalyst, Oxidant | α-Acetoxy Ketone (hydrolyzed to α-Hydroxy Ketone). organic-chemistry.org |

| Hydroboration-Oxidation | Disiamylborane, H2O2, NaOH | Enol, which tautomerizes to an Aldehyde. libretexts.org |

Precursor Chemistry and Starting Materials for this compound Synthesis

The specific synthesis of this compound and its isomers often relies on readily available ketone precursors, with 5-methylhexan-2-one being a prominent starting material.

Utilization of 5-Methylhexan-2-one as a Key Precursor

A documented synthetic pathway to an isomer of the target compound, 3-hydroxy-5-methyl-2-hexanone, starts from the inexpensive precursor 5-methyl-2-hexanone. google.com This process involves a two-step sequence. In the first step, 5-methyl-2-hexanone is reacted with sulfuryl chloride, which selectively yields 3-chloro-5-methyl-2-hexanone. google.com The subsequent step is the hydrolysis of the chlorinated intermediate under alkaline conditions to produce a mixture of 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone. google.com

Another synthetic route involves the creation of a silyl enol ether from 5-methyl-2-hexanone. This intermediate can then undergo dihydroxylation to produce the desired α-hydroxy ketone structure. researchgate.net

Table 3: Synthesis from 5-Methylhexan-2-one

| Step | Reagent(s) | Intermediate/Product |

|---|---|---|

| 1. Chlorination | Sulfuryl Chloride (SO2Cl2) | 3-Chloro-5-methyl-2-hexanone. google.com |

Exploration of Other Relevant Precursors

Alternative synthetic strategies for related α-hydroxy ketones avoid the direct use of 5-methylhexan-2-one. For example, 2-hydroxy-5-methyl-3-hexanone has been synthesized starting from isovaleraldehyde and ethylmagnesium bromide. researchgate.net The Grignard reaction between these two precursors forms an alcohol, which is then oxidized to 5-methyl-3-hexanone. researchgate.net This ketone is subsequently deprotonated to form a silyl enol ether, which is oxidized by m-chloroperoxybenzoic acid (MCPBA) to give the final product. researchgate.net

Another documented synthesis that produces a related structure involves the reaction of isobutyraldehyde and acetone. lookchem.com These alternative precursors provide flexibility in synthetic design, allowing access to the core carbon skeleton through different bond-forming strategies.

Table 4: Alternative Precursors and Synthetic Pathways

| Starting Material(s) | Key Intermediate | Final Product (Isomer) |

|---|---|---|

| Isovaleraldehyde, Ethylmagnesium Bromide | 5-Methyl-3-hexanone | 2-Hydroxy-5-methyl-3-hexanone. researchgate.net |

Optimization of Reaction Conditions for this compound Synthesis

Achieving a high yield and selectivity for a specific isomer in the synthesis of this compound requires careful optimization of reaction conditions, particularly temperature and pH.

Temperature and pH Control Strategies

In the synthesis pathway starting from 5-methyl-2-hexanone, the hydrolysis of the 3-chloro-5-methyl-2-hexanone intermediate is a critical step where reaction conditions dictate the product outcome. google.com The temperature and the strength of the alkaline solution (pH) significantly influence the ratio of the resulting isomeric hydroxy ketones. google.com

When the hydrolysis is conducted at an elevated temperature, such as reflux, for a prolonged period using a strong alkaline solution with a high molar ratio of base to the ketone precursor, an isomeric mixture containing nearly equal amounts of 3-hydroxy-5-methyl-2-hexanone and 2-hydroxy-5-methyl-3-hexanone is formed. google.com Conversely, employing a weak alkaline solution and a longer reaction time, with a molar ratio of base to substrate closer to 1:1, results in a mixture with a higher proportion of 3-hydroxy-5-methyl-2-hexanone. google.com This demonstrates that precise control over temperature and pH is essential for directing the reaction toward a desired isomeric product.

Table 5: Effect of Reaction Conditions on Isomer Ratio during Hydrolysis

| Condition | Temperature | Base Strength | Molar Ratio (Base:Ketone) | Outcome |

|---|---|---|---|---|

| A | Elevated (Reflux) | Strong | ~10:1 | ~1:1 mixture of isomers. google.com |

Catalyst Selection and Reaction Efficiency Enhancement

The selection of a catalyst is critical in aldol reactions to control reaction rates, improve yields, and, in some cases, determine the stereochemistry of the product. A wide range of catalysts, from simple bases to complex heterogeneous systems and organocatalysts, can be employed.

For the synthesis of the related compound diacetone alcohol, which is formed from the self-condensation of acetone, various catalysts have proven effective. These include solid base catalysts like barium hydroxide and heterogeneous catalysts such as calcium carbide (CaC2), which can achieve acetone conversion rates of 85%. researchgate.netprepchem.comyoutube.com Advanced heterogeneous catalysts, including vanadium phosphates, phosphate-modified titanium dioxide (TiO2), and supported copper on ceria-zirconia, have also been investigated to enhance catalytic performance and stability. researchgate.netacs.orgmdpi.com Basic ion-exchange resins, such as Amberlyst A26-OH, represent a cost-effective and easily separable catalytic option. d-nb.info

In asymmetric synthesis, where a specific stereoisomer is desired, chiral catalysts are essential. For the synthesis of the isomer (R)-4-hydroxy-5-methyl-2-hexanone, the amino acid L-proline is used as a chiral organocatalyst. lasalle.edu L-proline mimics the function of an aldolase (B8822740) enzyme, facilitating the formation of one enantiomer over the other by creating a chiral enamine intermediate. lasalle.edu This approach is crucial in modern organic synthesis, where the biological activity of a molecule is often dependent on its specific chirality. lasalle.edu

The table below summarizes various catalyst types used in aldol reactions for producing hydroxy ketones.

| Catalyst Type | Specific Example(s) | Reactants | Key Advantages |

| Homogeneous Base | Sodium Hydroxide (NaOH) | Benzaldehydes, Acetone | Simplicity, Low Cost |

| Solid Base | Barium Hydroxide (Ba(OH)₂) | Acetone | Effective for self-condensation |

| Heterogeneous | Calcium Carbide (CaC₂), TiO₂, Ceria-Zirconia | Acetone, n-Butanol | Catalyst recyclability, Stability, Ease of separation |

| Ion-Exchange Resin | Amberlyst A26-OH | Acetone | Cost-effective, Recyclable, Good selectivity |

| Chiral Organocatalyst | L-proline | Acetone, Isobutyraldehyde | Enantioselectivity (production of a specific stereoisomer) |

Solvent Effects in Synthetic Pathways

The solvent plays a crucial role in the outcome of aldol addition reactions. It can influence reaction rates, equilibrium positions, and the selectivity between the initial β-hydroxy ketone product and its subsequent dehydrated α,β-unsaturated ketone. researchgate.net

The choice of solvent can dictate the final product distribution. For example, in certain aldol condensations, alcoholic solvents tend to favor the formation of the dehydrated α,β-unsaturated carbonyl compound. researchgate.net In contrast, solvents like tetrahydrofuran (B95107) (THF) have been shown to favor the isolation of the β-hydroxy carbonyl product, which is the desired outcome for synthesizing compounds like this compound. researchgate.net

In many laboratory and industrial preparations of hydroxy ketones, one of the reactants can also function as the solvent, which is an effective way to increase the concentration of reactants and simplify the reaction mixture. lasalle.educhemicalbook.com For instance, in the synthesis of the isomer (R)-4-hydroxy-5-methyl-2-hexanone, acetone serves as both the enolate precursor and the reaction solvent. lasalle.edu This approach aligns with principles of solvent minimization.

The table below illustrates the influence of solvent choice on product selectivity in aldol reactions.

| Solvent | Predominant Product Type | Rationale |

| Tetrahydrofuran (THF) | β-Hydroxy Ketone (Aldol Addition Product) | Stabilizes the addition product, disfavoring elimination. researchgate.net |

| Alcoholic Solvents (e.g., Ethanol) | α,β-Unsaturated Ketone (Condensation Product) | Can promote the elimination of water. researchgate.net |

| Acetone (as reactant and solvent) | β-Hydroxy Ketone | High reactant concentration drives the addition reaction. lasalle.edu |

| No Solvent | Varies; often high yield of addition product | Maximizes reactant interaction; green chemistry approach. uoregon.edursc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to synthetic methodologies to reduce environmental impact. The synthesis of this compound via the aldol addition reaction is particularly amenable to several of these principles, including atom economy, solvent minimization, and waste reduction.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The aldol addition reaction, which produces the β-hydroxy ketone, is a prime example of a highly atom-economical process. uoregon.edu In the ideal reaction, all atoms of the two carbonyl reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. wikipedia.orguoregon.edu This means that, stoichiometrically, no atoms are wasted as byproducts.

For the synthesis of this compound from acetone and methyl isopropyl ketone, the calculation is as follows:

Acetone (C₃H₆O) + Methyl Isopropyl Ketone (C₅H₁₀O) → this compound (C₈H₁₆O₂)

| Reactant / Product | Formula | Molar Mass ( g/mol ) |

| Acetone | C₃H₆O | 58.08 |

| Methyl Isopropyl Ketone | C₅H₁₀O | 86.13 |

| Total Reactant Mass | 144.21 | |

| This compound | C₈H₁₆O₂ | 144.21 |

| Total Product Mass | 144.21 |

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100 = (144.21 / 144.21) x 100 = 100%

Solvent Minimization and Alternative Media Development

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. Aldol condensation reactions have been shown to proceed efficiently under solvent-free conditions. libretexts.orgrsc.org Performing the reaction without a solvent, for example by grinding solid reactants with a catalytic amount of base, can lead to quantitative yields and simplifies the workup process, as solvent removal is unnecessary. libretexts.orguoregon.edu

As mentioned previously, another strategy for solvent minimization is to use one of the liquid reactants in excess to serve as the reaction medium. lasalle.edu This is a common practice in reactions involving acetone, which is an effective solvent for many organic compounds. chemicalbook.com These approaches not only reduce waste but can also lower operational costs associated with purchasing and disposing of solvents.

Waste Reduction and Sustainable Process Design

Sustainable process design aims to minimize waste at its source. In the synthesis of this compound, a primary strategy for waste reduction is the use of heterogeneous or recyclable catalysts. d-nb.info Unlike homogeneous catalysts that dissolve in the reaction mixture and require extensive separation processes, solid catalysts can be removed by simple filtration and reused in subsequent batches. google.compatsnap.com

The use of catalysts like ion-exchange resins, ceria-zirconia supported metals, or hydrotalcites exemplifies this approach. mdpi.comd-nb.info These materials are robust, can be regenerated, and have long service lives, which significantly reduces the waste generated from spent catalysts and purification steps. patsnap.com Combining a solvent-free reaction design with a recyclable heterogeneous catalyst creates a highly sustainable and efficient process for producing hydroxy ketones with minimal environmental impact.

Mechanistic and Kinetic Studies of 5 Hydroxy 5 Methylhexan 2 One Reactions

Reaction Mechanisms Involving the Ketone Moiety

The ketone group in 5-Hydroxy-5-methylhexan-2-one is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product. The general mechanism is illustrated below:

General Mechanism of Nucleophilic Addition to a Ketone

Step 1: Nucleophilic attack on the carbonyl carbon

Nu:⁻ + R₂C=O → R₂C(O⁻)-Nu

Step 2: Protonation of the alkoxide intermediate

R₂C(O⁻)-Nu + H⁺ → R₂C(OH)-Nu

The rate of nucleophilic addition is influenced by both steric and electronic factors. Ketones are generally less reactive than aldehydes due to the steric hindrance caused by the two alkyl groups attached to the carbonyl carbon and the electron-donating nature of these groups, which reduces the electrophilicity of the carbonyl carbon.

A variety of nucleophiles can react with this compound at the ketone functionality. The table below summarizes some common nucleophilic addition reactions.

| Nucleophile | Reagent Example | Product Type |

| Hydride ion (:H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Grignard reagents (R-MgX) | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Cyanide ion (:CN⁻) | Hydrogen cyanide (HCN) | Cyanohydrin |

| Water (H₂O) | Acid or base catalyst | Geminal diol (hydrate) |

| Alcohols (R'OH) | Acid catalyst | Hemiacetal/Acetal (B89532) |

Redox Transformations

The ketone moiety of this compound can undergo both reduction and oxidation, although reduction is more common for ketones.

Reduction Reactions

The reduction of the ketone group in this compound yields a secondary alcohol, resulting in the formation of 5-methylhexane-2,5-diol. A common and selective reagent for this transformation is sodium borohydride (NaBH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon.

The mechanism for the reduction of a ketone by sodium borohydride involves two main steps:

Nucleophilic attack by the hydride: The BH₄⁻ ion acts as a source of hydride, which attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a protic solvent (e.g., water or alcohol) to give the final secondary alcohol product.

This reduction is generally fast and proceeds with high yield under mild conditions.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group in this compound exhibits characteristic reactions of tertiary alcohols.

Esterification and Etherification Reaction Pathways

Esterification

Esterification of tertiary alcohols with carboxylic acids is generally difficult and inefficient via the direct Fischer esterification method due to steric hindrance and the propensity for the tertiary carbocation intermediate to undergo elimination. However, esterification can be achieved using more reactive acylating agents such as acid anhydrides or acyl chlorides in the presence of a base.

The mechanism for the esterification of a tertiary alcohol with an acyl chloride, for instance, typically involves the following steps:

The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating a chloride ion and a proton (often removed by a base like pyridine) to form the ester.

Etherification

Etherification of a tertiary alcohol like this compound is also challenging under acidic conditions due to the facile elimination of water to form an alkene. Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide, is not directly applicable for the synthesis of ethers from tertiary alcohols as the tertiary alkoxide is a strong base and would promote elimination of the alkyl halide.

Dehydration Phenomena

The tertiary hydroxyl group of this compound is prone to dehydration, particularly under acidic conditions and/or heat. This elimination reaction results in the formation of an alkene. The dehydration of tertiary alcohols typically proceeds through an E1 mechanism.

The E1 mechanism involves the following steps:

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the rate-determining step.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond.

Chemo- and Regioselectivity in Transformations of this compound

The presence of two distinct functional groups in this compound raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reduction of this compound with a mild reducing agent like sodium borohydride, the ketone group is selectively reduced to a secondary alcohol while the tertiary hydroxyl group remains unaffected. This is because NaBH₄ is a selective reagent for the reduction of aldehydes and ketones and does not typically reduce alcohols.

Conversely, under acidic conditions suitable for dehydration, the tertiary alcohol is more likely to react than the ketone.

Regioselectivity becomes a consideration in reactions where multiple constitutional isomers can be formed, such as in the dehydration of the tertiary alcohol. The removal of a proton from an adjacent carbon to the carbocation intermediate can potentially lead to the formation of different alkene isomers. In the case of the carbocation formed from this compound, there are two types of adjacent protons that can be removed, leading to two possible alkene products:

5-methyl-4-hexen-2-one (Zaitsev product, more substituted and generally more stable)

5-methyl-5-hexen-2-one (Hofmann product, less substituted)

According to Zaitsev's rule, the more substituted alkene is typically the major product in elimination reactions. Therefore, 5-methyl-4-hexen-2-one is expected to be the major product of the acid-catalyzed dehydration of this compound.

The following table summarizes the expected major products under different selective reaction conditions:

| Reagent/Condition | Reactive Functional Group | Expected Major Product | Type of Selectivity |

| Sodium borohydride (NaBH₄) | Ketone | 5-methylhexane-2,5-diol | Chemoselective |

| Acetic anhydride, pyridine | Tertiary alcohol | 5-acetoxy-5-methylhexan-2-one | Chemoselective |

| Sulfuric acid (H₂SO₄), heat | Tertiary alcohol | 5-methyl-4-hexen-2-one | Chemoselective and Regioselective |

Kinetic Analysis of Key Transformation Steps

The study of reaction kinetics for this compound is crucial for understanding the rates and mechanisms of its key transformations. As a molecule possessing both a tertiary alcohol and a ketone functional group, its primary reactions of interest are acid-catalyzed dehydration and potential intramolecular cyclization. While specific kinetic data for this compound is not extensively available in published literature, a detailed kinetic analysis can be projected based on well-established principles for analogous reactions.

The kinetic analysis of the transformation of this compound would focus on determining the rate laws, rate constants, and activation parameters for its principal reactions. Such studies are fundamental to optimizing reaction conditions for desired product formation and minimizing side reactions.

Acid-Catalyzed Dehydration

The tertiary alcohol group in this compound is susceptible to dehydration under acidic conditions to yield unsaturated ketones. This transformation is expected to proceed through a carbocation intermediate, characteristic of an E1 elimination mechanism. The stability of the tertiary carbocation formed upon protonation of the hydroxyl group and subsequent loss of water is a key factor influencing the reaction rate. youtube.compitt.edu

A kinetic study of this reaction would typically involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as spectroscopy (e.g., UV-Vis or NMR) or chromatography (e.g., GC or HPLC). The rate of reaction is expected to be dependent on the concentrations of both the substrate and the acid catalyst.

Table 1: Hypothetical Rate Data for the Acid-Catalyzed Dehydration of this compound

| Experiment | Initial [this compound] (mol/L) | Initial [H⁺] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.05 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.05 | 3.0 x 10⁻⁵ |

Note: The data in this table is illustrative and intended to represent the type of data that would be collected in a kinetic study. It is not based on experimentally determined values for this compound.

Intramolecular Cyclization

The presence of both a ketone and a hydroxyl group within the same molecule allows for the possibility of an intramolecular cyclization, specifically an intramolecular aldol-type reaction. This reaction would involve the nucleophilic attack of the oxygen from the hydroxyl group onto the carbonyl carbon, or the formation of an enolate followed by an intramolecular attack. Such reactions typically lead to the formation of cyclic hemiacetals or other cyclic ethers. The rate of this transformation is highly dependent on the stereochemical feasibility of forming a stable ring structure. In the case of this compound, the formation of a six-membered ring is plausible.

Kinetic investigations into this type of reaction would aim to understand the factors governing the rate of ring closure. This would include the influence of temperature, solvent polarity, and the presence of acid or base catalysts.

Table 2: Representative Activation Parameters for Intramolecular Cyclization Reactions

| Reaction Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Intramolecular Hemiacetal Formation | 40 - 60 | -80 to -120 |

Note: This table provides typical ranges of activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for analogous intramolecular reactions and does not represent specific experimental data for this compound.

The negative entropy of activation is characteristic of a reaction in which two parts of a molecule are brought together in the transition state, leading to a more ordered system.

Stereochemical Investigations of 5 Hydroxy 5 Methylhexan 2 One and Its Derivatives

Chirality in Hydroxy Ketones and its Research Significance

Hydroxy ketones, compounds containing both a hydroxyl (-OH) and a ketone (C=O) functional group, are prevalent motifs in a vast array of biologically active molecules and are valuable chiral building blocks in organic synthesis. The presence of a stereocenter, as is the case in 5-hydroxy-5-methylhexan-2-one at the C5 position, gives rise to chirality, meaning the molecule is non-superimposable on its mirror image. These mirror images are known as enantiomers.

The significance of chirality in such molecules is profound. In the pharmaceutical industry, for instance, it is well-established that the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.govnih.gov While one enantiomer may elicit a desired therapeutic effect, the other could be inactive or even harmful. nih.govacs.org

Beyond pharmaceuticals, the stereochemistry of hydroxy ketones plays a crucial role in the field of flavor and fragrance chemistry. The olfactory receptors in the nose are highly sensitive to the stereochemistry of odorant molecules, and as a result, enantiomers can have distinct smells. researchgate.net Therefore, the ability to selectively synthesize a particular enantiomer of a chiral hydroxy ketone is of great interest for creating specific and desired sensory profiles.

Furthermore, chiral hydroxy ketones like this compound serve as versatile intermediates in the synthesis of more complex chiral molecules. The hydroxyl and ketone groups offer multiple points for chemical modification, allowing for the construction of intricate molecular architectures with a defined stereochemistry. This makes them valuable starting materials for the synthesis of natural products and other complex organic compounds.

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is a major focus of modern organic chemistry. For this compound, various asymmetric synthesis strategies can be employed to selectively produce either the (R)- or (S)-enantiomer. These methods rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. The amino acid L-proline, in particular, has been shown to be an effective catalyst for a variety of asymmetric transformations, including the aldol (B89426) reaction. wikipedia.orgtcichemicals.comnih.gov

The synthesis of chiral this compound can be envisioned through an L-proline-catalyzed asymmetric aldol reaction between acetone (B3395972) and isobutyraldehyde (B47883). In this reaction, L-proline would react with acetone to form a chiral enamine intermediate. This enamine would then attack the isobutyraldehyde in a stereoselective manner, guided by the chiral environment created by the proline catalyst. Subsequent hydrolysis of the resulting intermediate would yield the chiral hydroxy ketone. zlibrary.to The transition state of this reaction is believed to involve a six-membered ring structure, where the carboxylic acid group of proline activates the aldehyde through hydrogen bonding. wikipedia.org This well-defined transition state is responsible for the high degree of stereocontrol observed in many proline-catalyzed aldol reactions.

The enantioselectivity of such reactions can often be high, providing a direct route to enantiomerically enriched this compound. The use of a metal-free, readily available, and environmentally benign catalyst like L-proline makes this approach particularly attractive.

| Reactants | Catalyst | Product | Key Features |

| Acetone, Isobutyraldehyde | L-Proline | (R)- or (S)-5-Hydroxy-5-methylhexan-2-one | Metal-free, environmentally benign, forms a chiral enamine intermediate, high potential for enantioselectivity. |

Enzymes are nature's catalysts and are renowned for their exceptional stereoselectivity. Biocatalytic methods, which utilize whole cells or isolated enzymes, offer a green and efficient alternative for the synthesis of chiral compounds. For the synthesis of chiral this compound, several enzymatic approaches could be employed.

One such approach is the use of pyruvate (B1213749) decarboxylase. This enzyme can catalyze the condensation of an aldehyde with a keto acid. For example, the reaction of isovaleraldehyde (B47997) with pyruvic acid, catalyzed by yeast pyruvate decarboxylase, can produce 3-hydroxy-5-methyl-2-hexanone (B67359), an isomer of the target molecule. researchgate.net A similar strategy could potentially be adapted to synthesize this compound.

Another powerful biocatalytic method is the stereoselective reduction of a diketone precursor using an alcohol dehydrogenase (ADH). These enzymes can deliver a hydride to one face of a carbonyl group with high fidelity, leading to the formation of a chiral alcohol. While this would require a suitable diketone precursor, the high enantiomeric excesses often achieved with ADHs make this a compelling strategy.

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), is also a common practice in the synthesis of chiral alcohols and hydroxy ketones. The multitude of enzymes within the yeast can perform a variety of stereoselective transformations.

| Biocatalyst | Reaction Type | Potential Substrates | Advantages |

| Pyruvate Decarboxylase | Acyloin Condensation | Acetaldehyde and α-ketoisocaproic acid | High stereoselectivity, mild reaction conditions. |

| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | A diketone precursor | Excellent enantioselectivity, broad substrate scope for some ADHs. |

| Baker's Yeast (S. cerevisiae) | Whole-cell biotransformation | Various precursors | Readily available, cost-effective, can perform multiple enzymatic steps. |

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that allows for the enantioselective conversion of alkenes to vicinal diols. wikipedia.org This methodology can be adapted to synthesize chiral α-hydroxy ketones, such as this compound, from an appropriate enol ether precursor. acs.orgacs.org

The synthesis would begin with the preparation of the silyl (B83357) enol ether of 5-methylhexan-2-one. This enol ether would then be subjected to the Sharpless dihydroxylation conditions, which typically involve a catalytic amount of osmium tetroxide, a stoichiometric reoxidant, and a chiral ligand derived from a cinchona alkaloid (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL). organic-chemistry.org The choice of ligand dictates which face of the double bond is hydroxylated, thus determining the absolute configuration of the resulting diol intermediate. wikipedia.org Subsequent workup and hydrolysis of the silyl ether would yield the desired enantiomer of this compound.

This method is known for its high enantioselectivity across a broad range of substrates and its predictable stereochemical outcome. The commercially available "AD-mix" formulations, which contain all the necessary reagents, further simplify the experimental procedure. organic-chemistry.org

Determination of Absolute Configuration

Once a chiral molecule has been synthesized, it is crucial to determine its absolute configuration, i.e., the actual three-dimensional arrangement of its atoms. While various techniques can be used for this purpose, Vibrational Circular Dichroism (VCD) spectroscopy has emerged as a particularly powerful method for determining the absolute configuration of chiral molecules in solution. americanlaboratory.com

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum provides a unique fingerprint of the molecule's stereochemistry.

The determination of the absolute configuration of this compound using VCD would involve a combined experimental and computational approach. First, the experimental VCD spectrum of the synthesized, enantiomerically enriched sample would be recorded. Then, quantum chemical calculations, typically using Density Functional Theory (DFT), would be performed to predict the theoretical VCD spectra for both the (R)- and (S)-enantiomers of the molecule. americanlaboratory.comnih.gov

The calculated spectrum that matches the experimental spectrum in terms of the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration of the synthesized compound. americanlaboratory.com VCD is particularly advantageous as it can be performed on the sample in solution, obviating the need for crystallization, which is often a bottleneck in the determination of absolute configuration by X-ray crystallography. americanlaboratory.comnih.gov This makes VCD a highly valuable tool in the stereochemical investigation of chiral molecules like this compound.

| Technique | Principle | Application to this compound | Key Advantage |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Comparison of experimental VCD spectrum with DFT-calculated spectra of (R)- and (S)-enantiomers. | Determination of absolute configuration in solution, no need for single crystals. |

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. For complex molecules, experimental ECD spectra are often compared with quantum mechanical predictions, typically derived from Density Functional Theory (DFT), to assign the stereochemistry with high confidence.

While specific ECD studies on this compound are not extensively documented, research on the closely related derivative, 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one , provides significant insight. researchgate.net In this study, the absolute configuration of the molecule, which contains two chiral centers, was unambiguously assigned by comparing the experimental ECD spectrum with the DFT-calculated spectrum for a known configuration. researchgate.net This comparative approach, which involves analyzing the sign and intensity of Cotton effects in the spectrum, confirmed the absolute stereochemistry of the synthesized intermediate. researchgate.net The reliability of this method underscores its utility for the stereochemical elucidation of other complex β-hydroxy ketones.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. researchgate.net Similar to ECD, ORD is highly sensitive to the stereochemical structure of a molecule. The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band (a phenomenon known as the Cotton effect), can serve as a fingerprint for a specific stereoisomer.

For the derivative 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one , ORD was used in conjunction with ECD and Vibrational Circular Dichroism (VCD) to provide a comprehensive and reliable assignment of its absolute configuration. researchgate.net By correlating the experimental ORD curve with DFT-calculated data, researchers were able to create a robust model for its stereochemical characterization. researchgate.net This multi-technique approach, combining ECD and ORD, offers a higher degree of certainty in stereochemical assignments than either method alone.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. heraldopenaccess.us The method relies on the differential interaction between the enantiomers and the chiral selector immobilized on the column, leading to different retention times.

The determination of enantiomeric excess is crucial for evaluating the effectiveness of asymmetric synthesis. heraldopenaccess.us Chiral HPLC is widely regarded as a method of choice due to its high resolution, sensitivity, and accuracy. heraldopenaccess.us While specific HPLC protocols for this compound are not detailed in readily available literature, methods for closely related compounds are well-established. For instance, the enantiomers of the regioisomer 3-hydroxy-5-methyl-2-hexanone have been successfully separated using a chiral column (G-TA), allowing for the determination of their absolute configurations by comparing retention times with standards produced by known asymmetric reactions. researchgate.net

A typical setup for such an analysis would involve the parameters listed in the table below, which are representative for the separation of chiral β-hydroxy ketones.

| Parameter | Typical Value/Condition |

| Stationary Phase | Chiral selector (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | Hexane (B92381)/Isopropanol mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Detector (e.g., at 210-220 nm for the carbonyl chromophore) |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents typical conditions for chiral HPLC analysis and is not specific to this compound.

Polarimetry for Optical Purity Assessment

Polarimetry is a classical technique that measures the optical rotation of a chiral substance in solution. The measured rotation is used to calculate the specific rotation, an intrinsic property of a pure enantiomer. By comparing the specific rotation of a synthesized sample to the known value of the pure enantiomer, one can determine the optical purity and enantiomeric excess.

This method is frequently used to assess the outcome of enantioselective reactions. For example, in the L-proline catalyzed asymmetric aldol condensation to produce (R)-4-hydroxy-5-methyl-2-hexanone , polarimetry is the designated method for determining the enantiomeric excess of the product. The specific rotation values for the enantiomers of this regioisomer have been reported, providing a benchmark for such analyses.

| Compound | Specific Rotation ([α]D) |

| (R)-4-hydroxy-5-methyl-2-hexanone | Data for specific rotation is cited in synthesis procedures. chemicalbook.com |

| (S)-4-hydroxy-5-methyl-2-hexanone | Data for specific rotation is cited in synthesis procedures. guidechem.com |

Note: The specific rotation values are dependent on concentration, solvent, and temperature, which must be controlled for accurate measurements.

Diastereoselective Synthesis and Analytical Strategies

When a molecule contains two or more stereocenters, diastereomers can exist. The selective synthesis of one diastereomer over others is known as diastereoselective synthesis. For derivatives of this compound, such as the 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one , which has chiral centers at both C4 and C5, controlling the relative stereochemistry is a key synthetic challenge. researchgate.net

Strategies to achieve diastereoselectivity often involve substrate control, auxiliary control, or reagent control. Aldol reactions, which form the core structure of these molecules, can be highly diastereoselective. The relative stereochemistry of the resulting β-hydroxy ketone (syn or anti) can be influenced by the choice of enolate geometry (E or Z) and the reaction conditions, including the metal counterion and the presence of chiral ligands.

Analytical strategies for these molecules involve a combination of techniques. NMR spectroscopy is often used to determine the relative stereochemistry (syn/anti) by analyzing coupling constants and Nuclear Overhauser Effects (NOE). Once the diastereomers are separated (often by chromatography), the absolute configuration of each is determined using methods like ECD and ORD, as previously discussed. researchgate.net

Conformational Analysis of Stereoisomers

The three-dimensional shape, or conformation, of a molecule plays a vital role in its reactivity and how it interacts with other chiral molecules or systems. For acyclic molecules like this compound, rotation around single bonds leads to numerous possible conformations.

Spectroscopic and Advanced Characterization Techniques for 5 Hydroxy 5 Methylhexan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum provides information about the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their chemical environment. For 5-Hydroxy-5-methylhexan-2-one, five distinct signals are anticipated. The chemical shifts (δ) are influenced by the proximity of electronegative oxygen atoms in the ketone and hydroxyl groups.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -C(O)CH ₃ (C1) | ~2.1 | Singlet (s) | 3H |

| -C(OH)(CH ₃)₂ (C6, C7) | ~1.2 | Singlet (s) | 6H |

| -C(O)CH ₂- (C3) | ~2.5 | Triplet (t) | 2H |

| -CH₂CH ₂- (C4) | ~1.8 | Triplet (t) | 2H |

This is a predictive table based on standard chemical shift values.

¹³C NMR for Carbon Backbone Characterization

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The presence of the carbonyl group is typically indicated by a signal in the highly deshielded region of the spectrum.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C =O (C2) | ~208 |

| C -OH (C5) | ~70 |

| -C(O)C H₂- (C3) | ~45 |

| -CH₂C H₂- (C4) | ~30 |

| -C(O)C H₃ (C1) | ~30 |

This is a predictive table based on standard chemical shift values.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign proton and carbon signals and to elucidate the compound's connectivity, advanced NMR techniques would be employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling relationships, for instance, between the protons on C3 and C4. HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique could provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure, although it is more critical for more complex, sterically hindered molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₇H₁₄O₂. guidechem.com

The monoisotopic mass of the compound is 130.09938 Da. uni.lu In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 130. Key fragmentation pathways would likely involve:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 112.

McLafferty rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain.

Predicted data for various adducts in mass spectrometry provides further insight into the molecule's behavior in the spectrometer. uni.lu

Predicted Mass Spectrometry Adducts:

| Adduct | m/z (Mass-to-Charge Ratio) |

|---|---|

| [M+H]⁺ | 131.10666 |

| [M+Na]⁺ | 153.08860 |

| [M-H]⁻ | 129.09210 |

Table data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and carbonyl groups.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, hydrogen-bonded | 3600 - 3200 (Broad) |

| Alkane (C-H) | Stretching | 3000 - 2850 |

| Ketone (C=O) | Stretching | 1725 - 1705 |

The broadness of the O-H stretch is a key indicator of hydrogen bonding, while the strong, sharp peak around 1715 cm⁻¹ is definitive for the ketone's carbonyl group.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Due to its volatility, GC is a suitable method. A nonpolar or mid-polar column (e.g., polydimethylsiloxane-based) would be appropriate. The retention time would be influenced by the compound's boiling point and its interaction with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) allows for the separation and identification of components in a mixture.

High-Performance Liquid Chromatography (HPLC): For a compound with this polarity, reverse-phase HPLC (RP-HPLC) is a common choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would effectively separate the compound from nonpolar or more polar impurities. The method used for the related compound 5-Methyl-2-hexanone (B1664664), which employs an acetonitrile and water mobile phase, demonstrates a viable approach. spectrabase.com

These analytical methods, when used in concert, provide a definitive characterization of this compound, confirming its structure and establishing its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of moderately polar compounds like this compound. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar.

For a structurally related compound, 5-Methyl-2-hexanone, a successful separation has been demonstrated using a reverse-phase method. sielc.com This methodology is adaptable for this compound. The mobile phase typically consists of a mixture of acetonitrile and water, with a small amount of acid like phosphoric acid or formic acid added to improve peak shape and resolution. sielc.com Formic acid is often preferred for applications where the eluent is directed to a mass spectrometer (MS) for detection. sielc.com The method can be scaled for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Ketones

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 or C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid |

| Mode | Reverse-Phase (RP) |

| Application | Analytical, Preparative, Pharmacokinetics |

This table is based on methodologies developed for the related compound 5-Methyl-2-hexanone, which are applicable to this compound. sielc.com

Gas Chromatography (GC) Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds such as this compound and its isomers. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Following separation, mass spectrometry provides data on the mass-to-charge ratio (m/z) of fragment ions, which allows for structural identification.

Spectral data for the isomer 4-Hydroxy-5-methyl-2-hexanone is available in the NIST (National Institute of Standards and Technology) database, providing a reference for the fragmentation pattern expected from this class of compounds. nih.gov The mass spectrum is characterized by specific high-intensity peaks that are indicative of the molecule's structure. nih.gov

Table 2: GC-MS Fragmentation Data for 4-Hydroxy-5-methyl-2-hexanone

| Peak Rank | m/z Value |

|---|---|

| Top Peak | 43 |

| 2nd Highest | 87 |

| 3rd Highest | 59 |

Data sourced from the NIST library for the isomer 4-Hydroxy-5-methyl-2-hexanone. nih.gov

Column Chromatography for Compound Purification

Column chromatography is a fundamental and widely used method for the purification of organic compounds from synthesis reaction crudes. For the purification of hydroxy-ketones like this compound, a common approach involves using a silica gel stationary phase and a solvent system of varying polarity.

In the synthesis of the related chiral compound (4R)-4-hydroxy-5-methyl-2-hexanone, the crude product from an aldol (B89426) reaction was purified using column chromatography. chemicalbook.com The procedure involved applying the crude mixture to a column and eluting with a gradient of hexane (B92381) and ethyl acetate. chemicalbook.com This solvent system allows for the separation of the desired product from unreacted starting materials and byproducts by gradually increasing the polarity of the mobile phase.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Hexane: Ethyl Acetate Gradient |

| Application | Purification of crude reaction mixture after synthesis |

This methodology is based on the purification of a closely related aldol product. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

While this compound is a liquid at standard conditions, its crystalline derivatives can be analyzed using X-ray crystallography to determine their precise three-dimensional atomic structure. This technique provides definitive information on bond lengths, bond angles, and stereochemistry in the solid state.

An example of this application can be seen in the structural analysis of 6-Hydroxy-5,7,8-trimethylchroman-2-one, a more complex molecule containing a related hydroxy-ketone functional framework within a cyclic system. nih.gov X-ray quality crystals were grown, and diffraction data was collected to solve the structure. nih.gov The analysis revealed detailed structural information, including the distorted envelope conformation of the pyranone ring and the nature of intermolecular hydrogen bonds that stabilize the crystal lattice. nih.gov Such studies are vital for confirming the absolute configuration of chiral centers and understanding intermolecular interactions in the solid state. The synthesis of specific derivatives, such as (S)-5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, is often undertaken to facilitate such characterization. researchgate.net

Table 4: Example Crystal Data for a Related Crystalline Derivative (6-Hydroxy-5,7,8-trimethylchroman-2-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Formula | C₁₂H₁₄O₃ |

| Unit Cell Dimension (a) | 4.5339 (6) Å |

| Unit Cell Dimension (b) | 16.815 (2) Å |

| Unit Cell Dimension (c) | 13.302 (2) Å |

| Unit Cell Angle (β) | 96.495 (8)° |

This data is for a related chromanone derivative and illustrates the type of information obtained from X-ray crystallography. nih.gov

Computational Chemistry Approaches for 5 Hydroxy 5 Methylhexan 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Electronic Structure Analysis

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 5-Hydroxy-5-methylhexan-2-one, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. This provides key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and electronic transitions of the molecule.

Table 1: Representative Theoretical Data from DFT Calculations on Aliphatic Ketones

| Property | Typical Level of Theory | Expected Information for this compound |

|---|---|---|

| Optimized Bond Lengths (Å) | B3LYP/6-31G(d) | C=O: ~1.21, C-C: ~1.53, C-O: ~1.43, O-H: ~0.96 |

| Optimized Bond Angles (°) | B3LYP/6-31G(d) | C-C=O: ~120°, C-O-H: ~109° |

| HOMO-LUMO Gap (eV) | B3LYP/6-31G(d) | An indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Properties (VCD, ECD, ORD)

DFT calculations are also instrumental in predicting various spectroscopic properties. For a chiral molecule, techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD) are particularly valuable for determining its absolute configuration.

By calculating the vibrational frequencies and intensities, a theoretical VCD spectrum can be generated and compared with experimental data. Similarly, the calculation of electronic transition energies and rotational strengths allows for the prediction of ECD and ORD spectra. The agreement between the calculated and experimental spectra can provide definitive evidence for the stereochemistry of a chiral center.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. This is achieved by solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities.

Conformational Space Exploration

For a flexible molecule like this compound, which has several rotatable bonds, a multitude of conformations are possible. MD simulations are a powerful tool to explore this conformational space by simulating the molecule's movement at a given temperature. This allows for the identification of the most populated conformations and the energetic barriers between them, providing a more realistic picture of the molecule's structure in a dynamic environment.

Intermolecular Interaction Studies

MD simulations are also well-suited for studying how this compound interacts with other molecules, such as solvents or biological receptors. By placing the molecule in a simulation box with other molecules, the non-covalent interactions like hydrogen bonds and van der Waals forces that govern its behavior in a condensed phase can be investigated. This is crucial for understanding its solubility, miscibility, and potential biological activity.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical methods, including DFT, are essential for studying the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed.

This allows for the determination of key thermodynamic quantities such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, indicating whether a reaction is favorable. Furthermore, the calculation of the activation energy (Ea) provides insight into the reaction rate. These calculations are invaluable for understanding reaction mechanisms, predicting product distributions, and designing new synthetic routes.

Table 2: Key Parameters from Quantum Chemical Reaction Pathway Calculations

| Parameter | Method | Significance for this compound Reactions |

|---|---|---|

| Enthalpy of Reaction (ΔH) | DFT, ab initio | Determines if a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | DFT, ab initio | Indicates the spontaneity of a reaction. |

Note: This table outlines the types of data obtained from such calculations and their general importance.

Due to a lack of specific research data on the molecular modeling of reactivity and selectivity for the compound this compound, the requested article section cannot be generated at this time. Searches for computational chemistry studies focused on this particular molecule did not yield detailed research findings or data suitable for inclusion in the specified format.

While computational methods such as Density Functional Theory (DFT) are widely used to predict the reactivity and selectivity of organic compounds, and research exists for structurally related molecules, specific studies detailing these aspects for this compound are not available in the public domain. For instance, studies on derivatives like 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one have utilized DFT to determine stereochemistry, but this does not extend to a broader analysis of reactivity and selectivity of the parent compound.

Therefore, without specific scholarly sources detailing molecular modeling of the reactivity and selectivity of this compound, it is not possible to provide a scientifically accurate and detailed response as requested in the outline.

Applications of 5 Hydroxy 5 Methylhexan 2 One in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

Chiral hydroxy ketones are recognized as crucial synthetic intermediates for the preparation of medicinally relevant compounds, as numerous biologically active molecules incorporate a tertiary hydroxy moiety. faidherbe.org The enantiomerically pure forms of hydroxy-hexanone derivatives, such as (S)-4-Hydroxy-5-methyl-2-hexanone, are particularly valued as chiral building blocks in organic synthesis. guidechem.com These compounds provide a stereochemically defined center that can be elaborated into more complex structures, a fundamental strategy in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.

The utility of such chiral building blocks is exemplified in the synthesis of insect pheromones, which often feature complex stereochemistry. For instance, the synthesis of (-)-Frontalin, an aggregation pheromone of the southern pine beetle, involves the creation of a dihydroxyketone intermediate which undergoes internal acetalization. faidherbe.org While not directly using 5-hydroxy-5-methylhexan-2-one, the synthetic strategies for pheromones like Frontalin, Brevicomin, and Lineatin often rely on the stereocontrolled synthesis of hydroxy ketone fragments of similar size and functionality. faidherbe.orgrsc.orgacs.org These syntheses underscore the importance of chiral hydroxy ketones as foundational elements for constructing intricate tricyclic and bicyclic acetal (B89532) systems characteristic of these natural products.

The general synthetic importance of this class of compounds is highlighted by the development of numerous methods for their enantioselective synthesis, which is crucial for their application as chiral building blocks in the construction of complex molecular architectures.

Intermediacy in Natural Product Synthesis and Analogue Derivatization

This compound and its derivatives serve as key intermediates in the synthesis of natural products and in the creation of their structurally modified analogues for biological studies. A notable example is the use of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one as an intermediate in the synthesis of various natural products. researchgate.net The presence of the bromophenyl group provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex natural product skeletons.

Furthermore, isomers of the title compound are themselves natural products or are closely related to naturally occurring molecules. For instance, 2-hydroxy-5-methyl-3-hexanone (B12690846) and 3-hydroxy-5-methyl-2-hexanone (B67359) have been identified as characteristic components of eucalyptus honey. researchgate.netresearchgate.net The synthesis of these and other related natural flavor components often involves multi-step sequences where a hydroxy ketone core is a central feature. researchgate.net

The ability to synthesize these hydroxy ketones, both in their racemic and enantiomerically pure forms, is crucial for confirming the structure of natural products and for preparing analogues to probe their biological activity. The derivatization of the hydroxyl and ketone functionalities allows chemists to systematically modify the structure of a natural product, leading to a deeper understanding of its structure-activity relationship.

Precursor in Specialty Chemical Production

The structural isomers of this compound are valuable precursors in the production of specialty chemicals, particularly within the flavor and fragrance industry. guidechem.com These compounds and their derivatives often possess unique organoleptic properties that are highly sought after for creating specific sensory experiences in consumer products.

For example, 4-Hydroxy-5-methyl-2-hexanone is recognized as a key intermediate in the production of fragrances and flavors, known for its pleasant floral and fruity notes. Its structural isomer, 3-hydroxy-5-methyl-2-hexanone, is utilized to impart a roasted, cocoa-like flavor to various food and beverage products. google.com This compound is particularly effective in enhancing the cocoa notes in chocolate and other products with a roasted brown flavor profile. google.com Another isomer, 2-hydroxy-5-methyl-3-hexanone, is described as having a cheese and sour milk odor and is also used in flavoring formulations. researchgate.net

| Compound | Common Use | Sensory Profile |

| 4-Hydroxy-5-methyl-2-hexanone | Fragrance & Flavor Intermediate | Floral, Fruity |

| 3-hydroxy-5-methyl-2-hexanone | Flavoring Agent | Roasted, Cocoa-like |

| 2-hydroxy-5-methyl-3-hexanone | Flavoring Agent | Cheesy, Sour milk |

Utility in the Synthesis of Diverse Organic Molecules

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of a wide array of organic molecules. The presence of both a hydroxyl group and a ketone carbonyl group allows for a rich and diverse reaction chemistry.

One of the most common transformations of β-hydroxy ketones is dehydration to form the corresponding α,β-unsaturated ketone. google.com This reaction provides a facile route to an important class of compounds that are themselves versatile intermediates in organic synthesis, susceptible to conjugate addition reactions.

Furthermore, the ketone carbonyl can be reduced to a secondary alcohol, leading to the formation of a 1,3-diol. These diols are valuable synthetic intermediates, for example, in the synthesis of polymers and as precursors to cyclic ethers. The hydroxyl group can be protected, allowing for selective reactions at the ketone, or it can be transformed into a leaving group to facilitate substitution or elimination reactions.

The utility of β-hydroxy ketones extends to their use in aldol (B89426) reactions, where they can serve as precursors to enolates for further carbon-carbon bond formation. organic-chemistry.org The diverse reactivity of this functional group combination makes this compound a valuable tool for synthetic chemists to construct a variety of molecular frameworks.

Application as a Reagent in Organic Synthesis and Catalysis

While this compound is primarily utilized as a building block or precursor, the general class of β-hydroxy ketones can participate as reagents in various organic transformations. For instance, the enolate derived from a β-hydroxy ketone can act as a nucleophile in alkylation or acylation reactions, provided the hydroxyl group is suitably protected.